Kinase Inhibitor Potency: Differentiated Activity of 4-Chloro-2-methylpyrazolo[3,4-d]pyrimidine Derivatives Against Key Oncogenic Targets
Derivatives of 4-chloro-2-methylpyrazolo[3,4-d]pyrimidine exhibit potent and distinct inhibitory profiles against critical kinases. For instance, a derivative of this core was shown to have an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant T790M form . In contrast, the broader class of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, such as those targeting CDK2, typically show a different potency range, with optimized compounds like 5c and 5g demonstrating IC50 values of 0.244 µM and 0.128 µM, respectively, against CDK2 [1]. This indicates that the specific substitution pattern directly influences the target selectivity and potency profile, making it non-interchangeable with other analogs.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.016 µM (WT EGFR), 0.236 µM (EGFR T790M) |
| Comparator Or Baseline | 0.244 µM and 0.128 µM (CDK2) for optimized 4,6-disubstituted pyrazolo[3,4-d]pyrimidines [1] |
| Quantified Difference | Potency against EGFR is ~15-fold higher than CDK2 IC50 of a related scaffold, highlighting target-specific differentiation. |
| Conditions | In vitro enzymatic kinase assays |
Why This Matters
This data demonstrates that the 4-chloro-2-methyl core is a validated scaffold for generating potent EGFR inhibitors, a key target in non-small cell lung cancer, differentiating its application space from other pyrazolo[3,4-d]pyrimidine-based CDK2 or GSK-3β inhibitors.
- [1] Nemr M.T.M. et al. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 2024, 140, 107566. View Source
